molecular formula C8H8BrKO B12650268 Potassium 4-bromo-2,6-xylenolate CAS No. 85712-09-0

Potassium 4-bromo-2,6-xylenolate

Cat. No.: B12650268
CAS No.: 85712-09-0
M. Wt: 239.15 g/mol
InChI Key: POYJOQSEOCBBNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-bromo-2,6-xylenolate is an organometallic compound with the molecular formula C8H8BrKO. It is a potassium salt of 4-bromo-2,6-xylenol, a derivative of xylenol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-bromo-2,6-xylenolate can be synthesized through the reaction of 4-bromo-2,6-xylenol with potassium hydroxide (KOH) in an aqueous or alcoholic medium. The reaction typically involves the deprotonation of the hydroxyl group of 4-bromo-2,6-xylenol by KOH, resulting in the formation of the potassium salt .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Potassium 4-bromo-2,6-xylenolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 4-bromo-2,6-xylenolate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium 4-bromo-2,6-xylenolate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the aromatic ring can undergo redox transformations.

Comparison with Similar Compounds

    Potassium 4-chloro-2,6-xylenolate: Similar in structure but with a chlorine atom instead of bromine.

    Potassium 4-fluoro-2,6-xylenolate: Contains a fluorine atom instead of bromine.

    Potassium 4-iodo-2,6-xylenolate: Contains an iodine atom instead of bromine.

Uniqueness: Potassium 4-bromo-2,6-xylenolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and research .

Properties

CAS No.

85712-09-0

Molecular Formula

C8H8BrKO

Molecular Weight

239.15 g/mol

IUPAC Name

potassium;4-bromo-2,6-dimethylphenolate

InChI

InChI=1S/C8H9BrO.K/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1

InChI Key

POYJOQSEOCBBNZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[O-])C)Br.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.